molecular formula C5H10ClNO2 B1364577 3-chloro-N-hydroxy-2,2-dimethylpropanamide CAS No. 81778-06-5

3-chloro-N-hydroxy-2,2-dimethylpropanamide

Cat. No.: B1364577
CAS No.: 81778-06-5
M. Wt: 151.59 g/mol
InChI Key: LOBXXWMXAMOBAH-UHFFFAOYSA-N
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Description

3-Chloro-N-hydroxy-2,2-dimethylpropanamide is an organic compound with the molecular formula C5H10ClNO2 It is a chlorinated derivative of N-hydroxy-2,2-dimethylpropanamide

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-N-hydroxy-2,2-dimethylpropanamide can be synthesized from 3-chloropivaloyl chloride. The reaction involves the nucleophilic substitution of the chloride group by a hydroxylamine derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as N-alkyl or N-aryl derivatives.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amine derivatives.

Scientific Research Applications

3-Chloro-N-hydroxy-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxy-2,2-dimethylpropanamide involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe the function of specific proteins or pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a chlorinated alkyl group and a hydroxylamine functional group. This combination provides a distinct reactivity profile, making it valuable in both synthetic chemistry and biochemical research .

Properties

IUPAC Name

3-chloro-N-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-5(2,3-6)4(8)7-9/h9H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBXXWMXAMOBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395387
Record name 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81778-06-5
Record name 3-Chloro-N-hydroxy-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81778-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-hydroxy-2,2-dimethylpropionamide
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Record name 3-chloro-N-hydroxy-2,2-dimethylpropanamide
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Record name 3-Chloro-N-hydroxy-2,2-dimethylpropanamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (50.0 g, 0.7195 mol) in 150 mL of water, 50% aqueous sodium hydroxide solution is added dropwise until a pH of 7.0-7.2 is obtained. The solution is cooled to 20°-25° C. and 3-chloropivaloyl chloride (100.0 g, 0.6426 mol) is added dropwise maintaining a pH of 7.0-7.2 with 50% aqueous sodium hydroxide solution and a reaction pot temperature <30° C. The total addition time is 1 hour. This yellow slurry is stirred at room temperature overnight then diluted with water (200 mL). The hydroxamic acid is extracted with ethyl acetate (2×200 mL) and washed with water (200 mL). The organic layer is dried over magnesium sulfate and concentrated to 46.3 g of the title compound as a yellow solid and used without further purification.
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50 g
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Synthesis routes and methods III

Procedure details

A two liter resin kettle was equipped with two inlet tubes, a thermometer, stirring paddle, pH probes and a cooling jacket. A solution of hydroxylamine sulfate (264 g, 1.61 moles) and ethyl xanthic acid, potassium salt (0.5 g, 0.003 mole) in 700 ml of water was added to the kettle and the stirrer started. One of the inlet tubes was connected through a metering pump to a reservoir containing an aqueous 50% sodium hydroxide solution. The addition of base to the reaction mixture was regulated by an electronic pH meter/controller connected to the pump and pH probe and set for pH of 7.2. Aqueous base was delivered to the reactor until that pH was attained. The other inlet tube was connected through a metering pump to a reservoir containing 3-chloro-2,2-dimethylpropionyl chloride (286 g, 1.84 moles). The acid chloride was added to the reaction mixture during a period of 2.5 hours at a temperatue of 28° C., maintaining a pH of 7.2 by simultaneous addition of base. The reaction slurry was then vacuum filtered and the filter cake dried. The dried filter cake weighted 293 g. An aliquot of the filter cake was dissolved in a mixture of DMF and toluene. Analysis of the extract using GLPC indicated the yield of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, based on the amount of 3-chloro-2,2-dimethylpropionyl chloride, was 85%.
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Synthesis routes and methods IV

Procedure details

A stirred solution of 28.0 grams (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water was cooled to 0° and a solution of 16.0 grams (0.40 mole) of sodium hydroxide in 40 ml of water was added dropwise while maintaining the temperature of the reaction mixture at 0°-5°. Upon completion of addition 31.0 grams (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride was added dropwise during a 45-minute period while maintaining the temperature of the reaction mixture at -3° to -5°. Upon completion of addition the reaction mixture was maintained at 5° for one hour, then was allowed to warm to ambient temperature where it was stirred for 16 hours. A white solid precipitate was collected by filtration and air-dried. The dried solid was recrystallized from ethanol-water to give 12.4 grams of 3-chloro-N-hydroxy-2,2-dimethylpropanamide; mp 148°-151°, decomposes.
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Q & A

Q1: What is the structural characterization of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide?

A: While the provided research papers [, , ] don't explicitly state the molecular formula and weight, they offer insights into its structure. The name itself reveals key structural features: a chlorine atom at the 3rd position, a hydroxylamine group attached to the main chain, and two methyl groups on the second carbon. This information allows for the deduction of its structure and calculation of its molecular formula and weight. Further structural confirmation can be obtained through techniques like NMR, IR, and MS, which are mentioned in the context of its synthesis [].

Q2: How is this compound synthesized, and what are the key considerations for optimization?

A: The synthesis of this compound involves reacting hydroxylamine hydrochloride with 3-chloro-2,2-dimethylpropane chloride in the presence of a catalyst []. A critical factor in optimizing this reaction is temperature control. Lower reaction temperatures are crucial to prevent the decomposition of both starting materials, ultimately leading to improved yields of the desired product, reaching up to 91.4% [].

Q3: Are there any analytical methods specifically developed for quantifying this compound?

A: Yes, a spectrophotometric method has been developed for the determination of this compound in aqueous solutions []. This method utilizes the formation of a stable complex between the compound and Fe(III) in the presence of sodium dodecyl sulfonate. The complex exhibits maximum absorption at 490nm, allowing for quantification. This method has a good linear range (2-160 mg/L) and a high molar absorptivity (1.05 x 104 L·mol-1·cm-1), indicating its sensitivity and suitability for analytical purposes.

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